molecular formula C21H16ClN5OS B2427987 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1031989-35-1

2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

Cat. No.: B2427987
CAS No.: 1031989-35-1
M. Wt: 421.9
InChI Key: XSOMWQCLTGSKDJ-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The compound contains a triazoloquinoxaline core, which is known for its broad-spectrum antibacterial activity .


Synthesis Analysis

The synthesis of such compounds typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction is usually carried out in the presence of diphenyl phosphoryl azide (DPPA) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole and its derivatives have been synthesized using various methods. One synthesis method involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters in the presence of N-hydroxybenzotriazole, yielding good yields of amino acid derivatives linked to triazoloquinoxaline moiety (Fathalla, 2015).

Anticancer Activity

  • Derivatives of this compound, specifically 1,2,4-triazolo[4,3-a]-quinoline derivatives, have been designed and synthesized with structural requirements essential for anticancer activity. Some of these derivatives demonstrated significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (B. N. Reddy et al., 2015).

Antihistaminic Activity

  • In a study focusing on the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, these compounds were screened for their H1-antihistaminic activity. Among the series, one compound showed potent protection with negligible sedative property compared to the reference drug chlorpheniramine maleate (Gobinath, Subramanian, Alagarsamy, 2015).

Antiviral and Antimicrobial Activities

  • Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives synthesized as potential antiviral and antimicrobial agents have been subjected to screening, with some compounds demonstrating antibacterial and/or antifungal activities (Henen et al., 2011).

Anticonvulsant Activity

  • Some derivatives of this compound have been evaluated for their anticonvulsant activity, with several compounds showing promising results. This study highlights the potential of these compounds in the development of new anticonvulsant drugs (Wagle, Adhikari, Kumari, 2009).

Antitubercular Agents

  • A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines, synthesized under solvent-free conditions, have been investigated for their antitubercular activity, with certain compounds found to be highly active (Sekhar, Rao, Kumar, 2011).

Antiproliferative Agents

  • The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents has been explored. These derivatives demonstrated superior effectiveness against various cancer cell lines compared to known drugs, highlighting their potential as anticancer agents (Kaneko et al., 2020).

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, show promise as potential antiviral and antimicrobial agents . Future research could focus on optimizing their synthesis, investigating their mechanisms of action, and evaluating their efficacy against various pathogens .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c1-12-17(23-20(28-12)14-6-5-7-15(22)10-14)11-29-21-19-26-25-13(2)27(19)18-9-4-3-8-16(18)24-21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMWQCLTGSKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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